

Physical and chemical properties of N-Oleoyl valine.

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Compound of Interest

Compound Name: *N-Oleoyl valine*

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N-Oleoyl Valine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl valine is an endogenous N-acyl amino acid that has garnered significant interest within the scientific community due to its role as a signaling molecule with potential therapeutic applications. This technical guide provides an in-depth overview of the physical and chemical properties of **N-Oleoyl valine**, detailed experimental protocols for its synthesis and analysis, and a thorough examination of its known biological activities and associated signaling pathways. The information is presented to support further research and development efforts in the fields of pharmacology, biochemistry, and drug discovery.

Physicochemical Properties

N-Oleoyl valine is a lipoamino acid consisting of an oleoyl group attached to the amino group of a valine residue. This structure confers amphipathic properties to the molecule, influencing its solubility and interaction with biological membranes.

Identification

Property	Value	Source
IUPAC Name	(2S)-3-methyl-2-[[[(9Z)-octadec-9-enoyl]amino]butanoic acid	[1]
CAS Number	60374-41-6	[2]
Molecular Formula	C ₂₃ H ₄₃ NO ₃	[1][2]
Molecular Weight	381.6 g/mol	[1][2]
SMILES	CCCCCCCC/C=C\CCCCCCC C(=O)N--INVALID-LINK-- C(=O)O	[1]
InChI	InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27)/b12-11-/t22-/m0/s1	[1][2]
InChIKey	LRQPUGFHAACUMH- GJCOWUBNSA-N	[1][2]

Physicochemical Data

Specific experimental data for the melting and boiling points of **N-Oleoyl valine** are not readily available in the reviewed literature. As a reference, the properties of the parent amino acid, L-valine, are provided below. It is important to note that the addition of the long oleoyl chain will significantly alter these properties.

Property	Value (for L-Valine)	Source
Melting Point	315 °C (decomposes)	[3][4]
Boiling Point	Sublimes	[4]
Solubility	N-Oleoyl Valine: - DMF: 10 mg/ml - DMSO: 12 mg/ml - Ethanol: 12 mg/ml - Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/ml	[2]
Stability	Stable for ≥ 2 years at -20°C	[2]

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis and characterization of N-acyl amino acids and related compounds. Researchers should optimize these protocols for their specific experimental conditions.

Synthesis of N-Oleoyl Valine (Generalized Schotten-Baumann Reaction)

This protocol describes a general method for the acylation of L-valine with oleoyl chloride.

Materials:

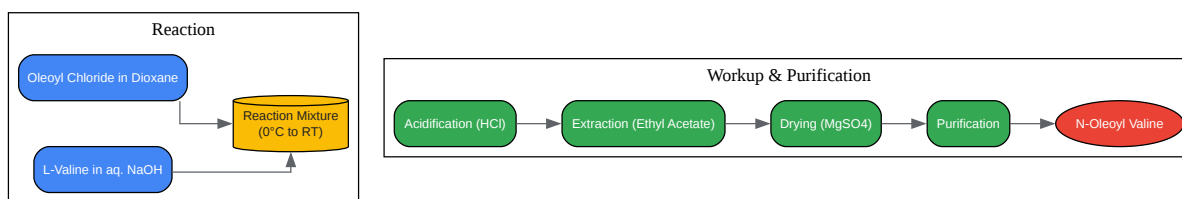
- L-valine
- Oleoyl chloride
- Sodium hydroxide (NaOH)
- 1,4-Dioxane
- Hydrochloric acid (HCl)
- Ethyl acetate

- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- **Dissolution of L-valine:** Dissolve L-valine in an aqueous solution of sodium hydroxide (e.g., 1 M) in a reaction flask. The stoichiometry should be approximately one equivalent of NaOH per equivalent of L-valine.
- **Addition of Oleoyl Chloride:** Cool the reaction mixture in an ice bath. Slowly add a solution of oleoyl chloride in a water-miscible organic solvent like 1,4-dioxane to the stirred L-valine solution. The oleoyl chloride should be added dropwise to control the reaction temperature and prevent hydrolysis.
- **Reaction:** Allow the reaction to proceed at room temperature for several hours with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Acidification:** After the reaction is complete, cool the mixture in an ice bath and acidify it to a pH of approximately 2 using dilute hydrochloric acid. This will precipitate the **N-Oleoyl valine** product.
- **Extraction:** Extract the product from the aqueous mixture using a suitable organic solvent such as ethyl acetate. Perform the extraction multiple times to ensure complete recovery.
- **Washing and Drying:** Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude **N-Oleoyl valine**. The product can be further purified by recrystallization or column chromatography.

Workflow Diagram:



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*Generalized synthesis workflow for **N-Oleoyl valine**.*

Characterization by HPLC-MS/MS (Adapted from N-Oleoyl Alanine Analysis)

This protocol provides a framework for the quantitative analysis of **N-Oleoyl valine** in biological matrices, adapted from a validated method for a similar compound.^{[5][6]}

Sample Preparation (from Plasma):

- Internal Standard Spiking: Spike plasma samples with a suitable internal standard (e.g., a deuterated analog of **N-Oleoyl valine**).
- Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol to separate the lipid fraction containing **N-Oleoyl valine**.
- Drying and Reconstitution: Dry the organic extract under a stream of nitrogen and reconstitute the residue in a solvent compatible with the HPLC mobile phase (e.g., methanol).

HPLC Conditions (Representative):

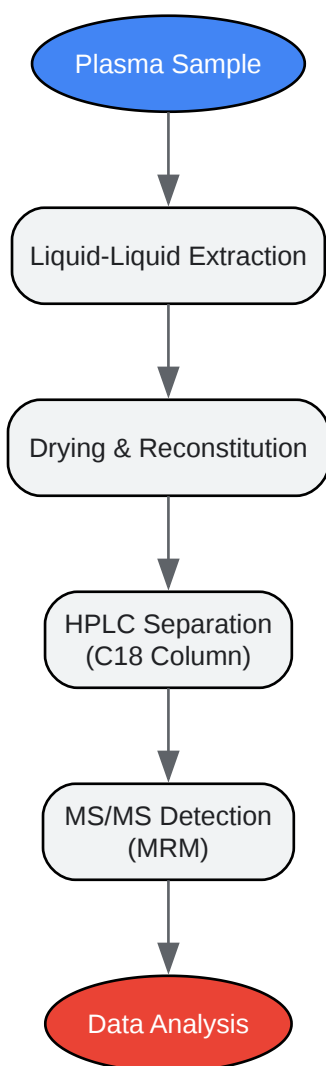
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.

MS/MS Conditions (Representative):

- Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode.
- Multiple Reaction Monitoring (MRM):
 - Precursor Ion (Q1): The m/z of the deprotonated **N-Oleoyl valine** molecule ($[M-H]^-$).
 - Product Ion (Q3): A characteristic fragment ion of **N-Oleoyl valine** (e.g., the oleoyl fragment or the valine fragment).
- Optimization: Optimize collision energy and other MS parameters to achieve maximum sensitivity and specificity.

Experimental Workflow Diagram:



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*General workflow for HPLC-MS/MS analysis of **N-Oleoyl valine**.*

Biological Activity and Signaling Pathways

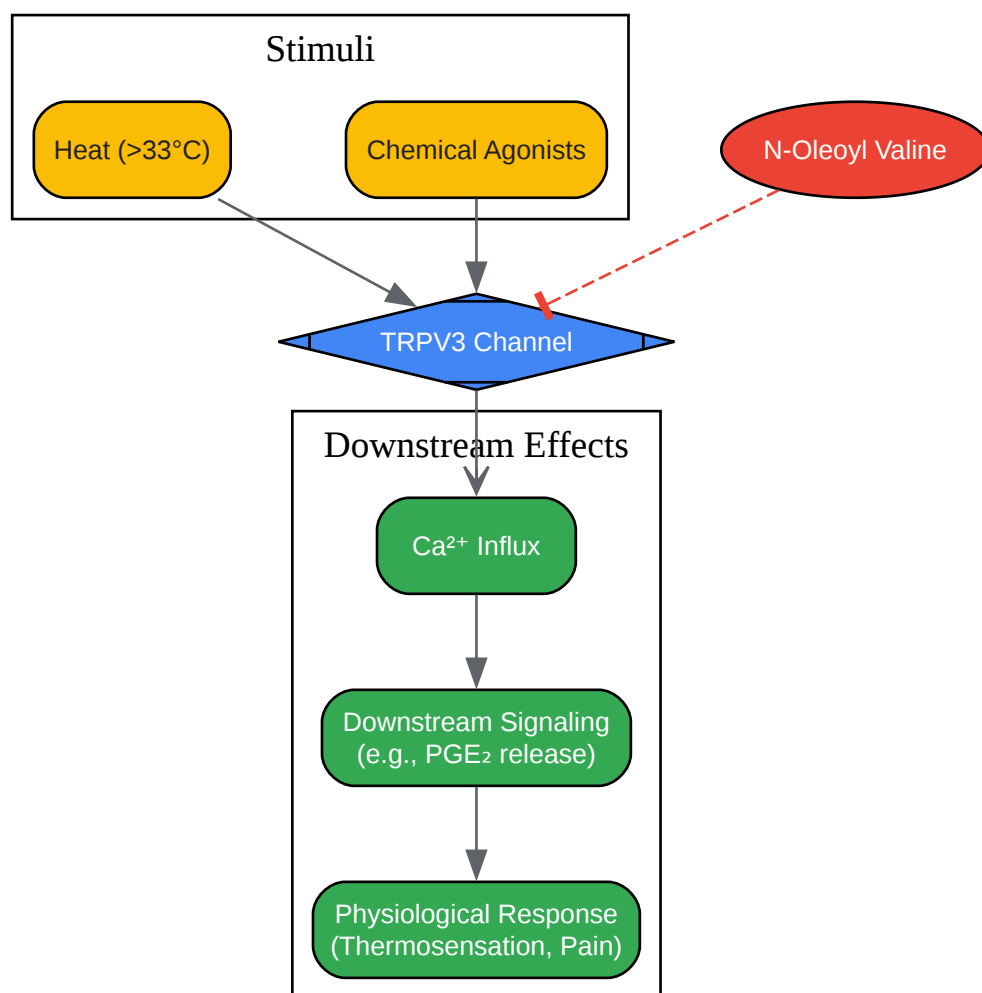
N-Oleoyl valine is recognized as an endogenous signaling molecule with specific biological activities.

TRPV3 Antagonism

N-Oleoyl valine acts as an antagonist at the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[2][7] TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and is involved in thermosensation, pain perception, and skin barrier function.[8]

[9] As an antagonist, **N-Oleoyl valine** is presumed to inhibit the influx of cations, primarily Ca^{2+} , through the TRPV3 channel, thereby modulating downstream signaling events.

TRPV3 Signaling Pathway:



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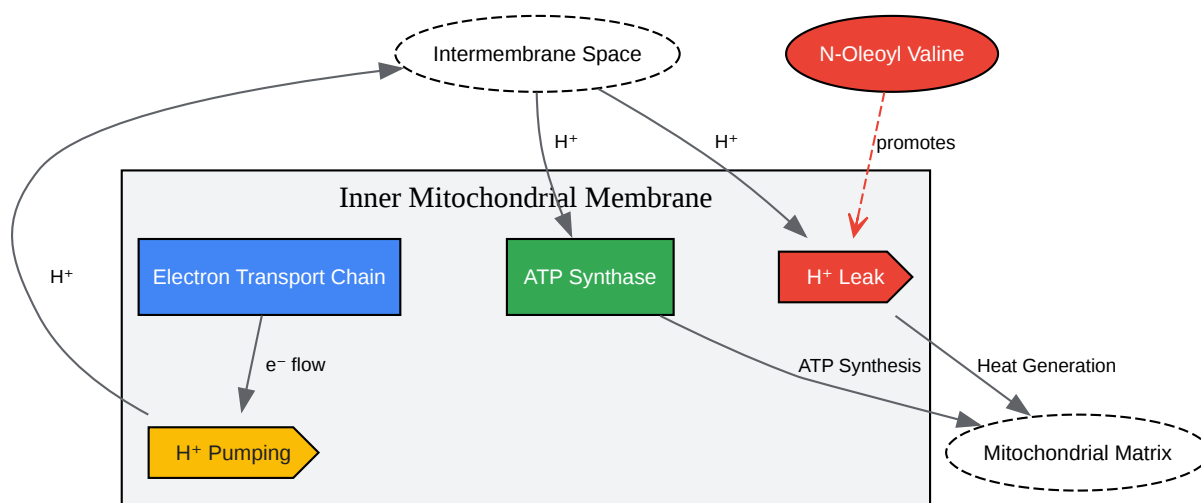
*Proposed antagonism of the TRPV3 signaling pathway by **N-Oleoyl valine**.*

Mitochondrial Uncoupling

N-acyl amines, including **N-Oleoyl valine**, have been shown to promote mitochondrial uncoupling.[2][7] Mitochondrial uncoupling is a process where the proton gradient across the inner mitochondrial membrane is dissipated without the production of ATP. This leads to an increase in the metabolic rate and the generation of heat. The precise mechanism by which **N-**

Oleoyl valine induces uncoupling is not fully elucidated but may involve direct interaction with the inner mitochondrial membrane or with uncoupling proteins (UCPs).

Mitochondrial Uncoupling Mechanism:



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